Prostaglandin B2-d4

Übersicht

Beschreibung

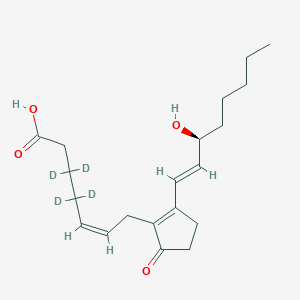

Prostaglandin B2-d4 is a deuterium-labeled analog of Prostaglandin B2. It contains four deuterium atoms at the 3, 3’, 4, and 4’ positions. This compound is primarily used as an internal standard for the quantification of Prostaglandin B2 by gas chromatography or liquid chromatography-mass spectrometry . Prostaglandins are a group of physiologically active lipid compounds that have diverse hormone-like effects in animals .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Prostaglandin B2-d4 wird durch Einbau stabiler schwerer Wasserstoffisotope (Deuterium) in das Prostaglandin B2-Molekül synthetisiert. Der Prozess beinhaltet die Behandlung von Prostaglandin E2 oder Prostaglandin A2 mit einer starken Base, was zur Bildung von Prostaglandin B2 führt, das dann mit Deuterium markiert wird .

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound umfasst die Verwendung fortschrittlicher Synthesetechniken, um den präzisen Einbau von Deuteriumatomen sicherzustellen. Dieser Prozess wird in der Regel in spezialisierten Laboren durchgeführt, die mit den notwendigen Instrumenten für die Isotopenmarkierung und -reinigung ausgestattet sind .

Analyse Chemischer Reaktionen

Formation of PGB2

While PGB2 is not directly synthesized via COX pathways (which produce PGD₂, PGE₂, etc.), it may form through non-enzymatic oxidation of prostaglandin precursors. Reactive oxygen species (ROS) or auto-oxidation of arachidonic acid can lead to the generation of isoprostanes and other non-enzymatic prostaglandins . PGB2 may arise from the degradation of more stable prostaglandins, such as PGE₂ or PGD₂, under oxidative conditions.

Relationship to Other Prostaglandins

PGB2 is structurally related to other prostaglandins derived from the arachidonic acid cascade. For example:

-

Isoprostanes : Non-enzymatic oxidation products with structural similarities to COX-derived prostaglandins .

PGB2-d4’s deuterated structure allows for precise differentiation from endogenous isomers in complex biological samples .

Chemical Stability and Degradation

Prostaglandins are known for their instability under physiological conditions. PGB2 likely undergoes rapid degradation via enzymatic or non-enzymatic pathways, forming metabolites such as 15-keto-PGB2 or other oxidized derivatives . The deuterated form (PGB2-d4) is chemically stable and resistant to metabolic breakdown, making it ideal for long-term storage and repeated analytical use .

Use in Method Validation

PGB2-d4 is employed in LC–MS/MS workflows to validate the quantification of eicosanoids in biological fluids (e.g., serum, sputum). For example, in a study analyzing 34 eicosanoids, PGB2-d4 was used to optimize parameters such as fragmentation patterns and retention times .

Role in Isomer Differentiation

MS-based methods, including ion mobility spectrometry (IMS), leverage the structural differences between prostaglandin isomers to resolve co-eluting species. PGB2-d4 aids in distinguishing PGB2 from other isomers (e.g., isoprostanes) that share similar molecular weights but differ in fragmentation patterns .

Wissenschaftliche Forschungsanwendungen

Quantification of Prostaglandins

Internal Standard Use

PGB2-d4 is primarily utilized as an internal standard for the quantification of prostaglandin B2 in various analytical methods, including gas chromatography-mass spectrometry (GC-MS). This application is critical for accurately measuring prostaglandin levels in biological samples, which can aid in understanding their physiological roles and implications in diseases .

Research in Pulmonary Hypertension

Mechanistic Studies

Research indicates that PGB2-d4 can increase pulmonary blood pressure in animal models, particularly rabbits, at higher doses (5 mg/kg) due to its weak agonist activity on thromboxane A2 (TXA2) receptors . This property makes it a valuable tool for studying the pathophysiology of pulmonary hypertension and evaluating potential therapeutic interventions targeting prostaglandin pathways.

Inflammation and Immune Response

Role in Inflammatory Pathways

PGB2-d4 has been implicated in modulating immune responses, particularly through its interactions with macrophages. Studies have shown that prostaglandins like PGB2 can enhance the production of inflammatory mediators when macrophages are stimulated by lipopolysaccharide (LPS), suggesting a role for PGB2-d4 in understanding the dynamics of inflammation and immune activation .

Synergistic Effects with Other Mediators

Interaction with Leukotrienes

Recent findings highlight the synergistic effects of PGB2 with leukotrienes, specifically leukotriene D4 (LTD4). The combination of LTD4 and PGB2 has been shown to potentiate vascular permeability and edema, indicating a complex interplay between these mediators that could be crucial for understanding inflammatory responses in conditions such as asthma and allergic reactions .

Applications in Pregnancy Research

Uterine Contraction Studies

Prostaglandins are known to play significant roles during pregnancy, particularly in inducing uterine contractions. PGB2-d4 may be used to investigate how prostaglandins affect myometrial function and vascular responses during pregnancy, contributing to our understanding of labor physiology .

Clinical Implications

Potential Therapeutic Targets

Given its biological activities, PGB2-d4 might serve as a basis for developing new therapeutic strategies targeting prostaglandin pathways in various diseases, including cardiovascular disorders and inflammatory conditions. Understanding its receptor interactions could lead to novel treatments aimed at modulating these pathways effectively.

Data Table: Summary of Applications

Wirkmechanismus

Prostaglandin B2-d4 exerts its effects through interactions with specific prostanoid receptors, which are G-protein-coupled receptors. These receptors mediate various biological processes, including inflammation, pain perception, and vascular homeostasis . The compound’s mechanism of action involves binding to these receptors and activating intracellular signaling pathways, leading to the modulation of gene expression and cellular responses .

Vergleich Mit ähnlichen Verbindungen

Prostaglandin E2: Involved in inflammation and immune responses.

Prostaglandin F2α: Influences smooth muscle contraction and is crucial in reproductive processes.

Prostaglandin D2: Plays a significant role in the pathophysiology of asthma and other allergic reactions.

Uniqueness: Prostaglandin B2-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical studies. This makes it a valuable tool in pharmacokinetic and metabolic research, distinguishing it from other prostaglandins that lack such labeling .

Eigenschaften

IUPAC Name |

(Z)-3,3,4,4-tetradeuterio-7-[2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,12,14,17,21H,2-3,5-6,8-11,13,15H2,1H3,(H,23,24)/b7-4-,14-12+/t17-/m0/s1/i5D2,8D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRFXRIUZNKLRHM-GKNRUGNGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1=C(C(=O)CC1)CC=CCCCC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\CC1=C(CCC1=O)/C=C/[C@H](CCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.